molecular formula C26H19N3O3S B2386574 4-(2,5-dioxopyrrolidin-1-yl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide CAS No. 392246-37-6

4-(2,5-dioxopyrrolidin-1-yl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2386574
CAS No.: 392246-37-6
M. Wt: 453.52
InChI Key: MLDNVLPGSQTREO-UHFFFAOYSA-N
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Description

4-(2,5-dioxopyrrolidin-1-yl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, a thiazole ring, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

    Attachment of the Benzamide Group: The thiazole intermediate is then reacted with a benzoyl chloride derivative to form the benzamide linkage.

    Introduction of the Pyrrolidinone Moiety: Finally, the pyrrolidinone group is introduced through a nucleophilic substitution reaction, often involving a suitable amine and a cyclic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the pyrrolidinone moiety.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidinone ring.

    Substitution: The benzamide and thiazole rings may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) are often employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The thiazole ring is a common pharmacophore in many bioactive molecules.

Medicine

Medicinally, compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. The presence of the benzamide and thiazole rings suggests potential interactions with biological targets.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide would depend on its specific application. In a biological context, it may interact with proteins or enzymes, inhibiting their function or altering their activity. The thiazole ring could facilitate binding to specific molecular targets, while the benzamide group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-dioxopyrrolidin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide: Lacks the additional phenyl group on the thiazole ring.

    4-(2,5-dioxopyrrolidin-1-yl)-N-(4,5-diphenyl-1,3-oxazol-2-yl)benzamide: Contains an oxazole ring instead of a thiazole ring.

    4-(2,5-dioxopyrrolidin-1-yl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzenesulfonamide: Features a sulfonamide group instead of a benzamide group.

Uniqueness

The unique combination of the benzamide, thiazole, and pyrrolidinone moieties in 4-(2,5-dioxopyrrolidin-1-yl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O3S/c30-21-15-16-22(31)29(21)20-13-11-19(12-14-20)25(32)28-26-27-23(17-7-3-1-4-8-17)24(33-26)18-9-5-2-6-10-18/h1-14H,15-16H2,(H,27,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDNVLPGSQTREO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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